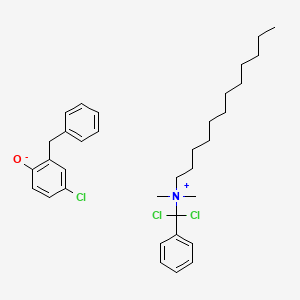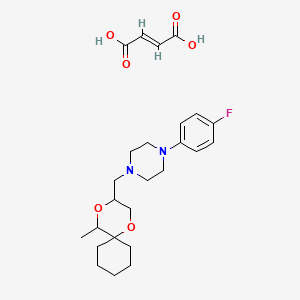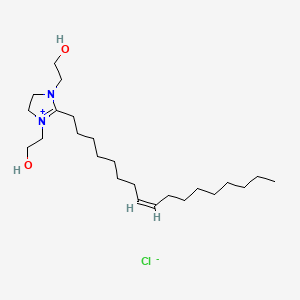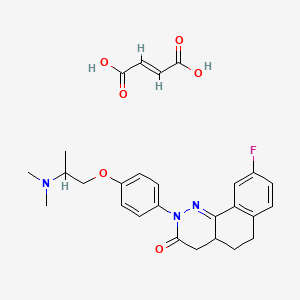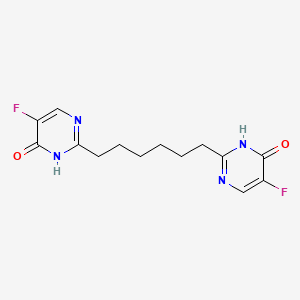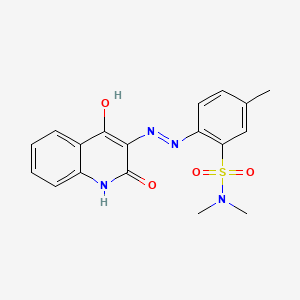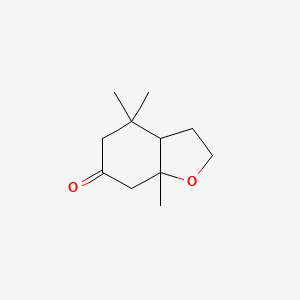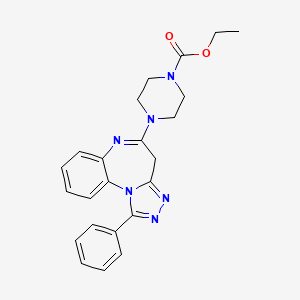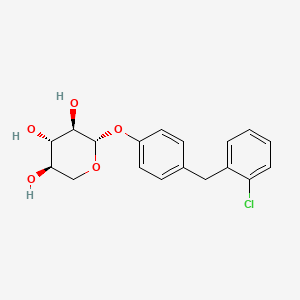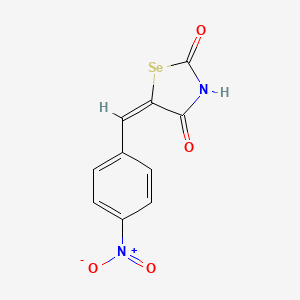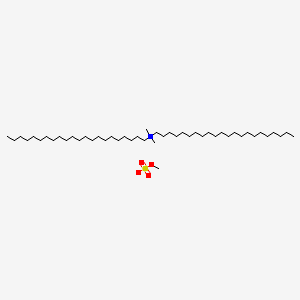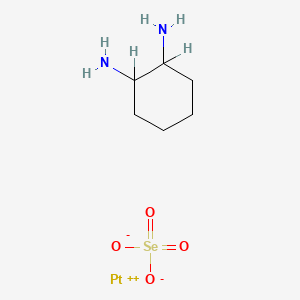
Platinum, (1,2-cyclohexanediammine-kappaN,kappaN')(selenato(2-)-kappaO,kappaO')-, (SP-4-2(trans))-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Platinum, (1,2-cyclohexanediammine-kappaN,kappaN’)(selenato(2-)-kappaO,kappaO’)-, (SP-4-2(trans))- is a complex platinum compound. This compound is notable for its unique coordination chemistry, where platinum is coordinated with 1,2-cyclohexanediammine and selenato ligands. The compound’s structure and properties make it of interest in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Platinum, (1,2-cyclohexanediammine-kappaN,kappaN’)(selenato(2-)-kappaO,kappaO’)-, (SP-4-2(trans))- typically involves the reaction of a platinum precursor with 1,2-cyclohexanediammine and selenato ligands under controlled conditions. The reaction conditions, such as temperature, pH, and solvent, are carefully optimized to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to produce the compound in significant quantities, ensuring high purity and yield. Advanced techniques such as crystallization and chromatography may be employed to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Platinum, (1,2-cyclohexanediammine-kappaN,kappaN’)(selenato(2-)-kappaO,kappaO’)-, (SP-4-2(trans))- undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where the platinum center is oxidized to a higher oxidation state.
Reduction: Reduction reactions can reduce the platinum center to a lower oxidation state.
Substitution: Ligand substitution reactions can occur, where the selenato ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various ligands (e.g., chloride ions). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield platinum compounds with higher oxidation states, while substitution reactions may produce new platinum complexes with different ligands.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is studied for its unique coordination chemistry and reactivity. Researchers investigate its behavior in various chemical reactions and its potential as a catalyst in organic synthesis.
Biology
In biology, the compound’s interactions with biomolecules are of interest. Studies focus on its binding to proteins and nucleic acids, which can provide insights into its potential biological activities.
Medicine
In medicine, Platinum, (1,2-cyclohexanediammine-kappaN,kappaN’)(selenato(2-)-kappaO,kappaO’)-, (SP-4-2(trans))- is explored for its potential as an anticancer agent. Its ability to bind to DNA and disrupt cellular processes makes it a candidate for cancer therapy.
Industry
In industry, the compound’s properties are utilized in various applications, such as in the development of new materials and catalysts for chemical processes.
Mécanisme D'action
The mechanism of action of Platinum, (1,2-cyclohexanediammine-kappaN,kappaN’)(selenato(2-)-kappaO,kappaO’)-, (SP-4-2(trans))- involves its interaction with molecular targets such as DNA and proteins. The platinum center can form covalent bonds with nucleophilic sites on DNA, leading to the formation of DNA adducts. These adducts can interfere with DNA replication and transcription, ultimately leading to cell death. The compound’s interactions with proteins can also affect various cellular pathways, contributing to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cisplatin: A well-known platinum-based anticancer drug with a similar mechanism of action.
Carboplatin: Another platinum-based anticancer drug with a different ligand structure.
Oxaliplatin: A platinum compound with a distinct ligand structure, used in cancer therapy.
Uniqueness
Platinum, (1,2-cyclohexanediammine-kappaN,kappaN’)(selenato(2-)-kappaO,kappaO’)-, (SP-4-2(trans))- is unique due to its specific ligand coordination, which imparts distinct chemical and biological properties. Its selenato ligands differentiate it from other platinum compounds, potentially offering unique reactivity and biological activities.
Propriétés
Numéro CAS |
187682-71-9 |
|---|---|
Formule moléculaire |
C6H14N2O4PtSe |
Poids moléculaire |
452.24 g/mol |
Nom IUPAC |
cyclohexane-1,2-diamine;platinum(2+);selenate |
InChI |
InChI=1S/C6H14N2.H2O4Se.Pt/c7-5-3-1-2-4-6(5)8;1-5(2,3)4;/h5-6H,1-4,7-8H2;(H2,1,2,3,4);/q;;+2/p-2 |
Clé InChI |
VHMCGZCBMVJPPE-UHFFFAOYSA-L |
SMILES canonique |
C1CCC(C(C1)N)N.[O-][Se](=O)(=O)[O-].[Pt+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


